Enhanced Aqueous Handling via Dihydrochloride Salt Form vs. Free Base
The dihydrochloride salt of 2-(1H-imidazol-2-yl)propan-2-amine offers a substantial advantage in aqueous solubility and handling stability over its free base counterpart (CAS 1368877-36-4). Salt formation is a well-established strategy to enhance the aqueous solubility of basic amine-containing compounds [1]. While precise aqueous solubility values for this specific compound are not publicly disclosed, the dihydrochloride form (MW 198.09 g/mol) is a stable, non-hygroscopic powder stored at room temperature, whereas the free base (MW 125.17 g/mol) is typically a less stable oil or low-melting solid requiring refrigerated storage [2].
| Evidence Dimension | Physical Form and Storage Stability |
|---|---|
| Target Compound Data | White to off-white powder; storage at room temperature (RT) |
| Comparator Or Baseline | Free base (CAS 1368877-36-4): typically oil or low-melting solid; storage at -20°C recommended |
| Quantified Difference | Dihydrochloride salt is a solid with improved ambient stability; free base often requires cold-chain handling. |
| Conditions | Vendor-reported physical form and storage conditions from ChemSpace, Sigma-Aldrich, and Leyan for the dihydrochloride; general knowledge of free base properties for similar aliphatic amines. |
Why This Matters
The dihydrochloride salt enables accurate weighing, simplified solution preparation in aqueous buffers, and long-term ambient storage without degradation, reducing experimental variability in high-throughput screening and medicinal chemistry workflows.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007; 59(7): 603-616. View Source
- [2] ChemSpace. 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride. CSSB00015204574. (Accessed 2026-04-23). View Source
